Cas no 1287752-76-4 (5-Cyclopropyl-3-methyl-1H-pyrazole)
5-Cyclopropyl-3-methyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 3-?cyclopropyl-?5-?methyl-1H-?Pyrazole
- 3-Cyclopropyl-5-methyl-1H-pyrazole
- 5-CYCLOPROPYL-3-METHYL-1H-PYRAZOLE
- WDRXGHDARKWPNA-UHFFFAOYSA-N
- FCH924041
- 1H-pyrazole, 3-cyclopropyl-5-methyl-
- T5127
- 5-Cyclopropyl-3-methyl-1H-pyrazole, AldrichCPR
- SCHEMBL255129
- MFCD20502732
- AKOS015998069
- 1287752-76-4
- AKOS006334454
- DA-25548
- EN300-3189881
- CS-0061281
- AS-61954
- ALBB-022803
- A11992
- MFCD13188584
- 5-Cyclopropyl-3-methyl-1H-pyrazole
-
- MDL: MFCD13188584
- Inchi: 1S/C7H10N2/c1-5-4-7(9-8-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9)
- InChI Key: WDRXGHDARKWPNA-UHFFFAOYSA-N
- SMILES: N1=C(C=C(C)N1)C1CC1
Computed Properties
- Exact Mass: 122.084398327g/mol
- Monoisotopic Mass: 122.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 28.7
5-Cyclopropyl-3-methyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B425085-50mg |
5-cyclopropyl-3-methyl-1H-pyrazole |
1287752-76-4 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B425085-100mg |
5-cyclopropyl-3-methyl-1H-pyrazole |
1287752-76-4 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B425085-500mg |
5-cyclopropyl-3-methyl-1H-pyrazole |
1287752-76-4 | 500mg |
$ 365.00 | 2022-06-07 | ||
| Chemenu | CM492904-250mg |
5-Cyclopropyl-3-methyl-1H-pyrazole |
1287752-76-4 | 97% | 250mg |
$120 | 2022-06-13 | |
| Chemenu | CM492904-1g |
5-Cyclopropyl-3-methyl-1H-pyrazole |
1287752-76-4 | 97% | 1g |
$229 | 2022-06-13 | |
| Chemenu | CM492904-5g |
5-Cyclopropyl-3-methyl-1H-pyrazole |
1287752-76-4 | 97% | 5g |
$755 | 2022-06-13 | |
| eNovation Chemicals LLC | D772871-100mg |
5-cyclopropyl-3-methyl-1H-pyrazole |
1287752-76-4 | 95% | 100mg |
$125 | 2024-06-06 | |
| eNovation Chemicals LLC | D772871-100mg |
5-cyclopropyl-3-methyl-1H-pyrazole |
1287752-76-4 | 95% | 100mg |
$125 | 2025-02-19 | |
| eNovation Chemicals LLC | D772871-250mg |
5-cyclopropyl-3-methyl-1H-pyrazole |
1287752-76-4 | 95% | 250mg |
$135 | 2025-02-19 | |
| eNovation Chemicals LLC | D772871-10g |
5-cyclopropyl-3-methyl-1H-pyrazole |
1287752-76-4 | 95% | 10g |
$790 | 2025-02-19 |
5-Cyclopropyl-3-methyl-1H-pyrazole Suppliers
5-Cyclopropyl-3-methyl-1H-pyrazole Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on 5-Cyclopropyl-3-methyl-1H-pyrazole
Introduction to 5-Cyclopropyl-3-methyl-1H-pyrazole (CAS No. 1287752-76-4)
5-Cyclopropyl-3-methyl-1H-pyrazole (CAS No. 1287752-76-4) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic rings containing two nitrogen atoms. The cyclopropyl and methyl substituents on the pyrazole ring confer distinct chemical and biological properties, making it a valuable building block in the synthesis of more complex molecules.
The 5-Cyclopropyl-3-methyl-1H-pyrazole molecule is characterized by its high stability and reactivity, which are essential for its use in synthetic chemistry. The cyclopropyl group, a three-carbon cyclic structure, introduces steric hindrance and electronic effects that can influence the reactivity and selectivity of the molecule in various chemical reactions. The methyl group, on the other hand, provides additional steric bulk and can modulate the electronic properties of the pyrazole ring. These features make 5-Cyclopropyl-3-methyl-1H-pyrazole an attractive starting material for the synthesis of pharmaceuticals, agrochemicals, and other functional materials.
In the realm of medicinal chemistry, 5-Cyclopropyl-3-methyl-1H-pyrazole has been explored for its potential as a scaffold for drug discovery. Pyrazoles are known for their ability to form hydrogen bonds and π-stacking interactions with biological targets, making them effective ligands for various receptors and enzymes. Recent studies have highlighted the potential of 5-Cyclopropyl-3-methyl-1H-pyrazole derivatives as potent inhibitors of specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that a derivative of 5-Cyclopropyl-3-methyl-1H-pyrazole exhibited significant inhibitory activity against a key enzyme in cancer metabolism, suggesting its potential as an anticancer agent.
Beyond medicinal applications, 5-Cyclopropyl-3-methyl-1H-pyrazole has also found use in materials science. The unique electronic properties of pyrazoles make them suitable for the development of functional materials with applications in electronics, sensors, and energy storage. A recent study published in Advanced Materials demonstrated that 5-Cyclopropyl-3-methyl-1H-pyrazole derivatives can be used to create conductive polymers with enhanced stability and conductivity. These materials have potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
The synthesis of 5-Cyclopropyl-3-methyl-1H-pyrazole typically involves multistep reactions that can be optimized for yield and purity. One common approach is the cyclocondensation of a hydrazine derivative with a suitable carbonyl compound, followed by cyclization to form the pyrazole ring. The cyclopropyl and methyl substituents can be introduced through subsequent functionalization steps. Advances in synthetic methods have led to more efficient and environmentally friendly routes for the production of 5-Cyclopropyl-3-methyl-1H-pyrazole, making it more accessible for research and industrial applications.
In conclusion, 5-Cyclopropyl-3-methyl-1H-pyrazole (CAS No. 1287752-76-4) is a versatile compound with a wide range of applications in medicinal chemistry and materials science. Its unique chemical structure confers properties that make it an attractive building block for the synthesis of complex molecules with diverse functionalities. Ongoing research continues to uncover new applications and optimize synthetic methods, further highlighting its importance in modern chemistry.
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